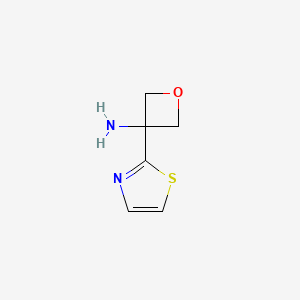

3-(1,3-Thiazol-2-yl)oxetan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)oxetan-3-amine |

InChI |

InChI=1S/C6H8N2OS/c7-6(3-9-4-6)5-8-1-2-10-5/h1-2H,3-4,7H2 |

InChI Key |

PDVIHOUAVBQLIK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=NC=CS2)N |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 3 1,3 Thiazol 2 Yl Oxetan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the chemical environment of every proton and carbon atom within the molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment surrounding a nucleus, while the integration of a ¹H signal corresponds to the number of protons it represents. emerypharma.com

For 3-(1,3-thiazol-2-yl)oxetan-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) and oxetane (B1205548) rings. The thiazole protons typically appear in the aromatic region (7-8 ppm), while the oxetane protons, being part of a strained aliphatic ether ring, are found further upfield. The amine (NH₂) protons often present as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides information on all carbon atoms, including the quaternary carbon where the oxetane and thiazole rings connect to the central amine-bearing carbon. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

While specific experimental data for the free base is not widely published, analysis of its hydrochloride salt and related structures allows for the prediction of its spectral characteristics. rsc.org

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Thiazole H-5' | ~7.7 | d (doublet) | Coupled to H-4'. |

| Thiazole H-4' | ~7.3 | d (doublet) | Coupled to H-5'. |

| Oxetane CH₂ (4H) | ~4.9-5.1 | m (multiplet) | Protons are diastereotopic, leading to complex splitting patterns. Two distinct signals expected. |

| Amine NH₂ (2H) | Broad s (singlet) | Variable | Chemical shift and broadening are dependent on solvent and concentration. |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) | Notes |

|---|---|---|

| Thiazole C-2' | ~175 | Quaternary carbon attached to the oxetane moiety. |

| Thiazole C-4' | ~143 | CH carbon. |

| Thiazole C-5' | ~120 | CH carbon. |

| Oxetane CH₂ (C2, C4) | ~84 | Methylene carbons of the oxetane ring. |

| Oxetane C3 | ~60 | Quaternary carbon bearing the amine and thiazole groups. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. emerypharma.comyoutube.com

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically those separated by two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the thiazole protons H-4' and H-5'. Correlations would also be seen among the non-equivalent protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the thiazole proton H-4' would show a correlation to the carbon C-4'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu It is invaluable for identifying connectivity involving quaternary carbons.

Expected Key HMBC Correlations:

| Proton(s) | Correlated Carbon(s) | Significance |

|---|---|---|

| Oxetane CH₂ | Oxetane C3 (quaternary) | Confirms the structure of the oxetane ring. |

| Oxetane CH₂ | Thiazole C-2' (quaternary) | Crucial correlation: Definitively links the oxetane ring to the thiazole ring at the C-2' position. |

| Thiazole H-4' | Thiazole C-2', C-5' | Confirms thiazole ring connectivity. |

| Thiazole H-5' | Thiazole C-2', C-4' | Confirms thiazole ring connectivity. |

NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY, are 2D NMR experiments that identify protons that are close in space, regardless of whether they are connected through bonds. researchgate.net While this compound is achiral, NOESY can provide powerful confirmation of the proposed connectivity by demonstrating the spatial proximity of the two ring systems. An observable NOE correlation between the protons of the oxetane ring and the H-4' proton of the thiazole ring would provide strong evidence for the assigned structure and the relative orientation of the rings. niph.go.jp

¹⁵N NMR spectroscopy provides direct information about the chemical environment of nitrogen atoms. researchgate.net However, it is often challenging to perform due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. researchgate.net Techniques like inverse-detected HMBC, optimized for ¹H-¹⁵N coupling, are typically used.

For this compound, this technique could be used to observe three distinct nitrogen signals: one for the primary amine (-NH₂) and one for the thiazole ring nitrogen (-N=). The chemical shifts of these nitrogens are highly sensitive to their electronic environment, protonation state, and hydrogen bonding, providing another layer of structural verification. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a new compound. nih.gov It measures the m/z value with extremely high accuracy (typically to four or five decimal places), which allows for the calculation of a unique molecular formula. This capability distinguishes between compounds that may have the same nominal mass but different elemental compositions. nih.govsciex.com

For this compound, HRMS would be used to confirm the molecular formula C₇H₁₀N₂OS by comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) with the theoretically calculated exact mass.

Calculated Exact Masses for C₇H₁₀N₂OS Adducts

| Adduct | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₇H₁₀N₂OS | 170.0514 |

| [M+H]⁺ | C₇H₁₁N₂OS⁺ | 171.0587 |

| [M+Na]⁺ | C₇H₁₀N₂OSNa⁺ | 193.0406 |

| [M+K]⁺ | C₇H₁₀N₂OSK⁺ | 208.9965 |

Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion and analyzing the masses of the resulting daughter ions. This fragmentation pattern provides a fingerprint of the molecule, helping to confirm the connectivity of the thiazole and oxetane rings.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is an indispensable tool for deducing the connectivity of a molecule by analyzing the fragmentation pattern of a selected precursor ion. For this compound (C₆H₇N₃S, molecular weight: 169.21 g/mol ), the analysis would begin with the protonated molecular ion, [M+H]⁺, at m/z 170.

The fragmentation pathways are predicted based on the known reactivity of amines, ethers, and heterocyclic systems. libretexts.org The primary amine group makes the molecule subject to the nitrogen rule, and its fragmentation is often dominated by alpha-cleavage. libretexts.orgwhitman.edu The strained oxetane ring and the aromatic thiazole ring also provide characteristic fragmentation routes.

A plausible fragmentation cascade for this compound is outlined below:

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the amine, specifically the bond within the oxetane ring. This would lead to the loss of a CH₂O (formaldehyde) neutral fragment (30 Da), resulting in a resonance-stabilized iminium ion.

Ring Opening and Rearrangement: The oxetane ring can undergo ring-opening fragmentation. A common pathway for cyclic ethers is the loss of an alkene, though in this substituted system, more complex rearrangements are likely.

Thiazole Ring Fragmentation: The thiazole ring itself can fragment. researchgate.net Common losses from thiazole derivatives include the neutral loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), leading to characteristic daughter ions. researchgate.net

A predicted MS/MS fragmentation data table is presented below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 170 | 140 | CH₂O (30) | Result of alpha-cleavage and oxetane ring scission |

| 170 | 114 | C₂H₂O (42) & NH₂ | Fragmentation of the oxetane and amine moiety |

| 170 | 85 | C₄H₅O (69) | Thiazole-amine fragment following oxetane loss |

| 114 | 87 | HCN (27) | Loss of hydrogen cyanide from the thiazole ring fragment |

This table represents predicted fragmentation patterns based on chemical principles. Actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing definitive identification of its functional groups. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its primary amine, thiazole, and oxetane moieties.

The key expected vibrational modes are:

N-H Stretching: As a primary amine (R-NH₂), two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. youtube.comnist.gov

C-H Stretching: Aromatic C-H stretching from the thiazole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxetane ring will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is anticipated in the 1650-1580 cm⁻¹ range. youtube.com

C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric stretching of the oxetane ether linkage is a strong band typically found in the 1000-950 cm⁻¹ region. This is a key signature for the strained four-membered ring.

C-N Stretching: The stretching vibration for the C-N bond is expected in the 1250-1020 cm⁻¹ range. nist.gov

N-H Wagging: A broad band corresponding to the out-of-plane bending (wagging) of the N-H bond may be observed between 910-665 cm⁻¹. youtube.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3400 - 3250 (two bands) | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Thiazole Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Oxetane Ring |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine |

| C=N / C=C Stretch | 1600 - 1450 | Thiazole Ring |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine |

| C-O-C Asymmetric Stretch | 1000 - 950 | Oxetane Ring |

| N-H Wag | 910 - 665 (broad) | Primary Amine |

This table presents predicted IR absorption frequencies. The exact positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography allow for a detailed prediction of its solid-state architecture. This technique would provide precise atomic coordinates, bond lengths, bond angles, and crucial information about intermolecular interactions that define the crystal packing.

The molecule possesses key features that would dictate its packing in the crystal lattice:

Hydrogen Bond Donor: The primary amine (-NH₂) group is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom of the thiazole ring and the oxygen atom of the oxetane ring are potential hydrogen bond acceptors.

Aromatic System: The thiazole ring provides a planar surface capable of engaging in π-π stacking interactions.

It is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. A likely and stabilizing interaction would be the formation of hydrogen bonds between the amine protons of one molecule and the thiazole nitrogen of a neighboring molecule (N-H···N). This type of interaction is common in crystal structures of nitrogen-containing heterocycles. nih.gov Additionally, N-H···O hydrogen bonds involving the oxetane oxygen could further stabilize the structure.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Amine (N-H) | Thiazole (N) | Primary directional force in crystal packing |

| Hydrogen Bonding | Amine (N-H) | Oxetane (O) | Secondary directional interaction |

| π-π Stacking | Thiazole Ring (π-system) | Thiazole Ring (π-system) | Contributes to crystal density and stability |

Chiral Spectroscopy Techniques for Enantiomeric Purity and Absolute Configuration

The carbon atom at position 3 of the oxetane ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral spectroscopy techniques are essential for determining the enantiomeric purity and assigning the absolute configuration (R or S) of a sample.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgresearchgate.net While a standard IR spectrum is identical for both enantiomers, their VCD spectra are mirror images of each other. This makes VCD a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. youtube.comnih.gov

For this compound, VCD analysis would involve measuring the experimental spectrum and comparing it to a theoretically calculated spectrum for one of the enantiomers (e.g., the S-enantiomer) generated using Density Functional Theory (DFT) calculations. nih.gov A match between the experimental spectrum and the calculated S-enantiomer spectrum would confirm the absolute configuration as S. Conversely, if the experimental spectrum is the mirror image of the calculated S-spectrum, the absolute configuration would be assigned as R.

Electronic Circular Dichroism (ECD) is an analogous technique that operates in the ultraviolet-visible (UV-Vis) region of the spectrum. It measures the differential absorption of circularly polarized light associated with electronic transitions. mdpi.com ECD is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. nih.gov

The thiazole ring in this compound acts as a chromophore. The electronic transitions of this ring (e.g., π→π* transitions) will be perturbed by the chiral environment of the C3 stereocenter. This results in a characteristic ECD spectrum with positive and/or negative bands (Cotton effects). Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum to one predicted by time-dependent DFT (TD-DFT) calculations. nih.gov The sign and intensity of the observed Cotton effects are directly related to the three-dimensional structure of the molecule, providing a reliable method for stereochemical assignment.

Despite a comprehensive search for "this compound" and related computational chemistry terms, no specific studies detailing the quantum chemical calculations, conformational analysis, molecular dynamics, spectroscopic parameter prediction, or reactivity studies for this exact compound were found. The search results yielded information on computational studies of related but distinct molecules, such as other thiazole derivatives researchgate.netnih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com, oxetane ring-opening reactions in general nih.govnih.govresearchgate.net, and general methodologies in computational chemistry gmu.educolostate.edunih.govelte.hugithub.iomdpi.commdpi.commdpi.comquizlet.comresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua.

Therefore, it is not possible to provide the requested detailed article with specific research findings and data tables for "this compound" based on the available information. The provided outline requires specific computational data that is absent in the public domain for this particular molecule.

Computational and Theoretical Investigations of 3 1,3 Thiazol 2 Yl Oxetan 3 Amine

Drug-likeness and ADME Prediction using Computational Models

In the contemporary drug discovery landscape, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its 'drug-likeness', is critical to de-risk and streamline the progression of new chemical entities towards clinical trials. nih.gov Computational, or in silico, models have become indispensable tools for these preliminary assessments, offering rapid and cost-effective predictions of a molecule's pharmacokinetic profile before its actual synthesis. mdpi.comasianpubs.org For the novel scaffold, 3-(1,3-thiazol-2-yl)oxetan-3-amine, while specific experimental data is not available in the public domain, we can extrapolate its likely characteristics based on computational studies of structurally related thiazole (B1198619) derivatives. nih.govnih.govnih.gov

In silico analysis of thiazole-containing compounds is a common practice in medicinal chemistry to forecast their potential as drug candidates. msu-journal.comnih.govnih.govexcli.de These computational evaluations typically involve a suite of predictive models to assess various physicochemical and pharmacokinetic parameters.

Predicted Physicochemical Properties and Drug-Likeness

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters are employed to assess this, with Lipinski's "Rule of Five" being the most prominent. These rules establish empirical ranges for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.

For a molecule like this compound, we can predict its properties using computational tools. Based on its constituent parts—a thiazole ring, an oxetane (B1205548) ring, and a primary amine—we can anticipate a profile that is generally favorable for drug development. The thiazole and oxetane moieties are considered valuable scaffolds in medicinal chemistry, often contributing to desirable pharmacokinetic properties. nih.govnih.gov

A hypothetical in silico analysis of this compound would likely yield the following physicochemical properties:

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | ~171.22 g/mol | < 500 | Yes |

| LogP (Lipophilicity) | ~0.5-1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (amine group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (thiazole N, oxetane O) | ≤ 10 | Yes |

| Molar Refractivity | ~45-50 | 40-130 | Yes |

Note: The values in this table are estimated based on the chemical structure and data from similar compounds. Actual experimental values may vary.

ADME Predictions

Beyond physicochemical properties, computational models can predict specific ADME characteristics.

Absorption: Good oral bioavailability is often correlated with parameters like the Topological Polar Surface Area (TPSA) and the number of rotatable bonds. The percentage of absorption (%ABS) can be estimated using formulas derived from these parameters, such as the one proposed by Zhao et al.: %ABS = 109 – (0.345 × TPSA). nih.gov For thiazole derivatives, good intestinal absorption is often predicted. nih.govsemanticscholar.org

Distribution: The extent of a drug's distribution in the body is influenced by its ability to bind to plasma proteins and penetrate tissues. A key predictive measure is whether the compound is likely to cross the blood-brain barrier (BBB). The small, relatively polar nature of this compound would suggest it may have the potential to cross the BBB, a desirable trait for CNS-targeting drugs. nih.gov

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. Thiazole-containing compounds can be substrates for various CYP isoforms, and predicting these interactions is crucial to foresee potential drug-drug interactions.

Excretion: Predictions regarding excretion pathways and potential for renal clearance can also be made. The water solubility of a compound plays a significant role here.

A summary of the predicted ADME properties for this compound is presented below.

| ADME Parameter | Predicted Outcome | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes/Likely | Suggests potential for activity in the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No/Unlikely | Low likelihood of being actively pumped out of cells, which is favorable for drug efficacy. |

| CYP1A2 Inhibitor | No/Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2C19 Inhibitor | No/Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | No/Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No/Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No/Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| Lipinski Rule of Five Violations | 0 | High drug-likeness. |

Note: This table represents a hypothetical ADME profile generated from computational models for a compound with this structure. It is not based on experimental data.

Reaction Mechanisms and Chemical Transformations of 3 1,3 Thiazol 2 Yl Oxetan 3 Amine

The chemical behavior of 3-(1,3-thiazol-2-yl)oxetan-3-amine is dictated by the interplay of its three key structural features: the strained oxetane (B1205548) ring, the nucleophilic primary amine, and the aromatic thiazole (B1198619) heterocycle. This section details the characteristic reactions of each of these functionalities.

Biological Activity and Target Engagement Research of 3 1,3 Thiazol 2 Yl Oxetan 3 Amine

Computational Approaches to Ligand-Target Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a standard computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.govnih.gov This method is crucial for understanding potential mechanisms of action and for structure-based drug design. For various thiazole (B1198619) derivatives, molecular docking studies have been instrumental in identifying key interactions with biological targets like enzymes and receptors, often highlighting the role of the thiazole ring in forming hydrogen bonds or other crucial interactions within the binding site. nih.govnih.gov However, no docking studies specifically involving 3-(1,3-thiazol-2-yl)oxetan-3-amine have been published.

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed view of the stability of the interaction and the conformational changes that may occur. This technique is often used to refine docking poses and to calculate binding free energies. While MD simulations are a staple in the study of novel therapeutic agents, there is no available research that applies this method to this compound.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov These models are then often used in virtual screening campaigns to search large compound libraries for new molecules with the potential for similar biological effects. researchgate.netdntb.gov.uajddtonline.info Numerous studies have developed pharmacophore models for various classes of thiazole-containing compounds to discover novel inhibitors for a range of biological targets. nih.gov It is conceivable that this compound could be included in large virtual screening libraries, but no specific studies have reported its identification as a hit or lead compound.

Advanced Research Methodologies and Techniques for 3 1,3 Thiazol 2 Yl Oxetan 3 Amine Studies

High-Throughput Synthesis and Screening of Libraries

The development of a robust and versatile synthetic platform is the cornerstone of any medicinal chemistry program. For a molecule like 3-(1,3-thiazol-2-yl)oxetan-3-amine, where the goal is to explore the structure-activity relationship (SAR) of numerous analogues, high-throughput synthesis (HTS) methodologies are essential. These approaches move beyond traditional, serial synthesis to enable the rapid, parallel creation of a large library of related compounds.

Modern HTS often leverages automated robotic platforms and continuous flow chemistry. nih.govacs.org An automated workflow for generating a library based on the this compound scaffold would involve several key stages. Starting with the core, or a suitable precursor, an array of chemical building blocks would be introduced. For instance, the primary amine of the parent compound could be functionalized in a parallel fashion with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination) to generate a library of amides, sulfonamides, and secondary amines, respectively.

Flow chemistry is particularly well-suited for this purpose. In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This leads to higher reproducibility and scalability compared to batch chemistry. For the synthesis of a library of this compound derivatives, a multi-step sequence could be telescoped into a single, continuous flow process. This might involve the initial formation of the oxetane (B1205548) ring, followed by the introduction of the thiazole (B1198619) moiety, and finally, the derivatization of the amine. acs.orgnih.gov

Following the synthesis, automated purification and analysis are integrated into the workflow. High-throughput purification (HTP) using mass-spectrometry-triggered preparative high-performance liquid chromatography (HPLC) can rapidly isolate the desired products from the reaction mixtures. nih.govacs.org The purified compounds are then plated into microtiter plates for subsequent screening in biological assays.

Table 1: Illustrative High-Throughput Synthesis Workflow for this compound Derivatives

| Step | Description | Technology | Key Advantage |

| 1. Reagent Preparation | Dispensing of starting materials (e.g., 3-aminooxetane precursor, thiazole building blocks, diverse acylating agents) into reaction vessels. | Liquid handling robotics | Precision, speed, and miniaturization of reaction scale. |

| 2. Parallel Synthesis | Execution of multiple reactions simultaneously under controlled conditions. This could involve amide bond formation, reductive amination, or other coupling reactions. | Automated synthesis platforms, flow reactors | Rapid generation of a large library of diverse analogues. acs.org |

| 3. Work-up & Purification | Automated liquid-liquid extraction (LLE) to remove impurities, followed by parallel purification of the desired products. | Robotic LLE systems, MS-triggered preparative HPLC | High purity of final compounds, ready for biological screening. nih.gov |

| 4. Analysis & Plating | Quality control of each compound by liquid chromatography-mass spectrometry (LC-MS) and subsequent plating into assay-ready formats. | Automated LC-MS systems, robotic plate handling | Ensures identity and purity of library members and prepares them for screening. |

Fragment-Based Drug Discovery (FBDD) Approaches to Compound Design

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. nih.govnih.gov Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da). nih.gov These fragments, though they may bind with low affinity, do so very efficiently, providing high-quality starting points for optimization. nih.gov

The structure of this compound is itself composed of key fragments that could be explored in an FBDD campaign. The oxetane ring is a particularly interesting fragment, as it is a bioisostere for commonly used groups like gem-dimethyl or carbonyl moieties and can improve properties such as solubility and metabolic stability. nih.govresearchgate.netacs.org Similarly, the 2-aminothiazole (B372263) core is a well-established pharmacophore in many drug classes.

An FBDD approach utilizing these fragments could proceed in several ways:

Screening of an Oxetane Library: A library of diverse oxetane-containing fragments could be screened against a biological target of interest. morressier.com If a hit is identified, its binding mode would be determined, typically by X-ray crystallography. The fragment could then be "grown" or elaborated into a more potent molecule by adding other functionalities. For example, if a simple 3-aminooxetane fragment was found to bind to a target, a thiazole ring could be appended to pick up additional interactions and increase affinity, leading to a molecule similar to the title compound. nih.govrsc.org

Fragment Linking: In some cases, two different fragments may be found to bind to adjacent sites on a protein target. For instance, a thiazole-containing fragment might bind in one sub-pocket, while an oxetane-containing fragment binds in a neighboring one. Medicinal chemists could then design a linker to connect these two fragments, creating a single, more potent molecule.

The key to a successful FBDD campaign is the quality of the fragment library. nih.gov A well-designed library will have high chemical diversity, three-dimensionality (a key feature of oxetanes), and good physicochemical properties. nih.govnih.gov

Table 2: Comparison of FBDD and HTS in the Context of this compound

| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |

| Screening Compounds | Small fragments (MW < 300 Da), e.g., 3-aminooxetane, 2-aminothiazole. | Larger, more complex molecules (MW ~500 Da). |

| Library Size | Smaller (hundreds to thousands of compounds). lifechemicals.com | Larger (hundreds of thousands to millions of compounds). |

| Hit Affinity | Weaker (micromolar to millimolar). | Stronger (nanomolar to micromolar). |

| Hit-to-Lead Strategy | Structure-guided growth, linking, or merging of fragments. nih.gov | Iterative optimization of the initial hit. |

| Chemical Space Coverage | More efficient sampling of chemical space. nih.gov | Less efficient sampling. |

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Target-Ligand Complex Structures

Understanding how a molecule like this compound binds to its biological target at an atomic level is crucial for structure-based drug design. X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are the two premier techniques for obtaining high-resolution three-dimensional structures of protein-ligand complexes.

X-ray crystallography has long been the gold standard for this purpose. The first step in this method is to obtain high-quality crystals of the target protein in complex with the ligand. This can often be a bottleneck in the process. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, which diffracts in a pattern that is dependent on the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be calculated, into which the atomic model of the protein and the bound ligand is built and refined. nih.gov

For a compound like this compound, a crystal structure would reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. For example, the nitrogen atoms of the thiazole ring and the amine group could act as hydrogen bond donors or acceptors, while the oxetane oxygen could also participate in hydrogen bonding. nih.govnih.govresearchgate.net This detailed structural information is invaluable for guiding the optimization of the lead compound to improve its potency and selectivity.

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes or proteins that are difficult to crystallize. nih.gov In Cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to take many thousands of images of the individual, randomly oriented particles. These images are then computationally processed and averaged to reconstruct a three-dimensional density map of the complex. nih.gov

Recent advances in detector technology and image processing software have enabled Cryo-EM to achieve near-atomic resolution for a growing number of targets. nih.gov This technique would be particularly useful if this compound were found to bind to a large, dynamic protein or a membrane protein, which are notoriously difficult to crystallize. The resulting Cryo-EM structure would provide similar insights to X-ray crystallography, guiding further drug design efforts. nih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Biological Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.gov These computational tools can be applied to various stages of the research process for a compound like this compound, from predicting synthetic routes to forecasting biological activity.

Biological Activity Prediction: One of the most powerful applications of AI/ML in drug discovery is the prediction of a molecule's biological activity without the need for it to be synthesized and tested first. nih.govresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built by training an ML algorithm on a dataset of compounds with known activities against a particular target. The model learns the relationship between the chemical structures of the compounds (represented by molecular descriptors) and their biological activities. nih.govrsc.org

For this compound, a QSAR model could be developed to predict the inhibitory activity of a virtual library of thousands of its derivatives against a specific kinase or enzyme. researchgate.netdntb.gov.ua This allows for the in silico screening of a vast chemical space, helping to identify the most promising candidates for synthesis and experimental testing. These models can also predict other important properties, such as absorption, distribution, metabolism, and excretion (ADME) and toxicity, further aiding in the prioritization of compounds with drug-like properties. rsc.org

Table 3: Applications of AI/ML in the Study of this compound Derivatives

| Application Area | AI/ML Technique | Potential Impact |

| Synthesis Planning | Retrosynthesis algorithms, reaction outcome prediction models. nih.gov | Proposes efficient synthetic routes to novel analogues, saving time and resources. nih.gov |

| Virtual Screening | QSAR, deep learning models for bioactivity prediction. nih.govnih.gov | Rapidly screens millions of virtual compounds to identify those with the highest predicted potency. |

| Property Prediction | Models for ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction. | Prioritizes candidates with favorable drug-like properties and low predicted toxicity early in the discovery process. rsc.org |

| De Novo Design | Generative models (e.g., RNNs, GANs). | Designs entirely new molecules with optimized properties for a specific target. nih.gov |

Future Directions and Emerging Research Avenues for 3 1,3 Thiazol 2 Yl Oxetan 3 Amine

Exploration of Underexplored Synthetic Routes and Building Blocks

While established methods for the synthesis of thiazole (B1198619) and oxetane (B1205548) rings exist, the efficient construction of the combined 3-(1,3-thiazol-2-yl)oxetan-3-amine scaffold warrants further investigation. Future research should focus on developing novel and more efficient synthetic strategies.

Underexplored Synthetic Routes:

One-Pot Syntheses: Developing one-pot procedures that combine the formation of both the thiazole and oxetane rings from simple starting materials would significantly improve efficiency and reduce waste.

Novel Cyclization Strategies: Exploring alternative cyclization methods for both the thiazole and oxetane rings could lead to higher yields and better stereocontrol. For instance, investigating photochemical or electrochemical approaches for ring formation could offer new pathways. nih.govbeilstein-journals.org

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, leading to improved yields, purity, and scalability of the synthesis.

Novel Building Blocks:

The use of innovative and diverse building blocks is crucial for expanding the chemical space around the this compound core.

| Building Block Class | Potential for Diversification | Relevant Research |

| Substituted Thioamides | Introduction of various functional groups onto the thiazole ring. | organic-chemistry.org |

| Functionalized Oxetan-3-ones | Creation of diverse substituents at the 3-position of the oxetane ring. researchgate.net | researchgate.netdoi.org |

| 3,3-Disubstituted Oxetanes | Access to a wider range of structurally complex analogs. researchgate.net | doi.orgresearchgate.net |

| Methyleneoxetanes | Versatile starting materials for constructing non-chiral oxetane derivatives through various organic reactions. enamine.net | enamine.net |

The synthesis of various 3,3-disubstituted oxetanes with functionalities like hydroxyl, amino, and carboxylic acid groups has been reported, providing a toolbox for further derivatization. researchgate.netacs.org The development of new reagents for incorporating oxetanes into more complex molecules is an active area of research. enamine.netenamine.net

Deepening Mechanistic Understanding of Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting the formation of byproducts.

Key areas for mechanistic investigation include:

Thiazole Ring Formation: While the Hantzsch thiazole synthesis is a classic method, detailed mechanistic studies of its application to oxetane-containing substrates are needed. nih.gov This includes understanding the role of intermediates and the factors influencing regioselectivity.

Oxetane Ring Formation: The mechanism of oxetane ring closure can vary depending on the chosen synthetic route. For instance, the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, offers a pathway to oxetanes, and understanding its mechanism is crucial for controlling stereochemistry. beilstein-journals.org

Coupling Reactions: In multi-step syntheses, the mechanism of the coupling reaction between the pre-formed thiazole and oxetane moieties needs to be elucidated to improve efficiency.

Kinetic and computational studies can provide valuable insights into transition states and reaction intermediates, guiding the development of more efficient and selective synthetic methods. beilstein-journals.org

Advanced Computational Modeling for Predictive Compound Design and Optimization

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of novel analogs of this compound.

Applications of Computational Modeling:

Predictive SAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure.

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can identify promising candidates for synthesis and experimental testing.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable pharmacokinetic profiles.

Reaction Modeling: As mentioned previously, computational methods can be used to study reaction mechanisms and predict the outcomes of different synthetic routes. beilstein-journals.org

By integrating computational approaches, researchers can design and prioritize compounds with a higher probability of success, saving time and resources.

Investigation of Novel Biological Targets and Therapeutic Areas (pre-clinical, mechanistic)

The thiazole moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. sciencescholar.uslifechemicals.comnih.gov The oxetane ring is recognized for its ability to improve physicochemical properties such as solubility and metabolic stability. researchgate.net The combination of these two motifs in this compound suggests a broad potential for biological activity.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale |

| Oncology | Thiazole derivatives have shown promise as anticancer agents by targeting various pathways, including cell cycle progression and apoptosis. sciencescholar.us |

| Infectious Diseases | The thiazole scaffold is present in several antimicrobial and antifungal drugs. nih.govsciencescholar.uslifechemicals.com |

| Neurodegenerative Diseases | Thiazole-containing compounds have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov |

| Inflammatory Diseases | Certain thiazole derivatives exhibit anti-inflammatory properties. sciencescholar.us |

Pre-clinical and mechanistic studies are essential to identify and validate novel biological targets for this compound and its analogs. This involves in vitro assays to determine target engagement and cellular activity, followed by in vivo studies in relevant disease models. For example, derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. nih.gov

Development of Chemical Probes and Biosensors based on this compound

The unique structural and electronic properties of the this compound scaffold make it a candidate for the development of chemical probes and biosensors.

Fluorescent Probes: The thiazole ring is a component of fluorescent dyes like Thiazole Orange, which are used to detect nucleic acids. lifechemicals.com By modifying the this compound core with appropriate fluorophores, it may be possible to develop novel probes for imaging specific biological targets or processes.

Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the scaffold, it could be used as an affinity-based probe to identify the protein targets of bioactive derivatives.

Biosensors: Immobilization of this compound derivatives onto a sensor surface could lead to the development of biosensors for detecting specific analytes.

The design and synthesis of such tools would not only aid in understanding the mechanism of action of this class of compounds but also provide valuable reagents for broader biological research.

Integration of Multi-Omics Data for Comprehensive Biological Profiling (e.g., transcriptomics, proteomics, metabolomics in in vitro models)

To gain a holistic understanding of the biological effects of this compound and its derivatives, a multi-omics approach is highly valuable.

Multi-Omics Strategies:

| Omics Technology | Potential Insights |

| Transcriptomics | Identify changes in gene expression profiles in response to compound treatment, revealing affected cellular pathways. nih.gov |

| Proteomics | Analyze changes in protein expression and post-translational modifications, providing a more direct link to cellular function. nih.gov |

| Metabolomics | Profile changes in the metabolome to understand the impact of the compound on cellular metabolism and identify potential biomarkers of activity. nih.govnih.gov |

By integrating data from these different "omics" layers, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications. nih.gov Software suites are available to facilitate the analysis and interpretation of such complex multi-omics datasets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.